L-Cysteinesulfinic acid
L-Cysteinesulfinic acid
3-sulfino-L-alanine is the organosulfinic acid arising from oxidation of the sulfhydryl group of L-cysteine. It has a role as a metabotropic glutamate receptor agonist, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an organosulfinic acid and a S-substituted L-cysteine. It is a conjugate acid of a 3-sulfino-L-alanine(1-). It is a tautomer of a L-cysteine-S-dioxide.
3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Cysteinesulfinic acid is a natural product found in Homo sapiens, Euglena gracilis, and other organisms with data available.
3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
L-Cysteinesulfinic acid is a natural product found in Homo sapiens, Euglena gracilis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
1115-65-7
VCID:
VC20944761
InChI:
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1
SMILES:
C(C(C(=O)O)N)S(=O)O
Molecular Formula:
C3H7NO4S
Molecular Weight:
153.16 g/mol
L-Cysteinesulfinic acid
CAS No.: 1115-65-7
Cat. No.: VC20944761
Molecular Formula: C3H7NO4S
Molecular Weight: 153.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-sulfino-L-alanine is the organosulfinic acid arising from oxidation of the sulfhydryl group of L-cysteine. It has a role as a metabotropic glutamate receptor agonist, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an organosulfinic acid and a S-substituted L-cysteine. It is a conjugate acid of a 3-sulfino-L-alanine(1-). It is a tautomer of a L-cysteine-S-dioxide. 3-Sulfinoalanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Cysteinesulfinic acid is a natural product found in Homo sapiens, Euglena gracilis, and other organisms with data available. |
|---|---|
| CAS No. | 1115-65-7 |
| Molecular Formula | C3H7NO4S |
| Molecular Weight | 153.16 g/mol |
| IUPAC Name | (2R)-2-amino-3-sulfinopropanoic acid |
| Standard InChI | InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1 |
| Standard InChI Key | ADVPTQAUNPRNPO-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)S(=O)O |
| SMILES | C(C(C(=O)O)N)S(=O)O |
| Canonical SMILES | C(C(C(=O)O)N)S(=O)O |
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